布瑞哌拉唑

概述

描述

Brexpiprazole is an antipsychotic medication used to treat mental conditions, including depression and schizophrenia . It works in the brain to change how certain chemicals affect patients .

Synthesis Analysis

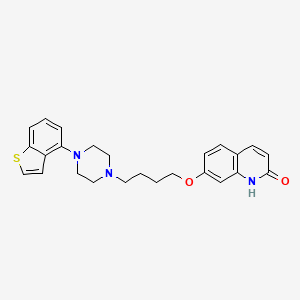

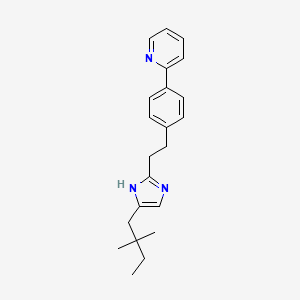

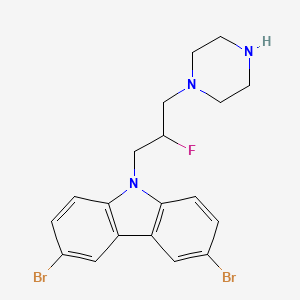

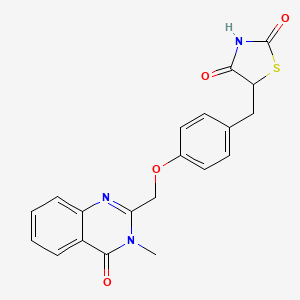

Brexpiprazole has been synthesized via a concise and convergent route, which involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .Molecular Structure Analysis

Brexpiprazole has a molecular formula of C25H27N3O2S and a molecular weight of 433.57 .Chemical Reactions Analysis

Forced degradation studies have been carried out on Brexpiprazole API under various stress conditions like acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal degradation, photolytic degradation .Physical And Chemical Properties Analysis

Brexpiprazole is a quinol derivative, its structure very much resembles that of aripiprazole. Compared to aripiprazole, brexpiprazole has an additional thiophene ring .体内

Brexpiprazole has been investigated in a number of animal models to evaluate its pharmacological effects. In vivo studies have shown that brexpiprazole has a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the dopamine D2 receptor. Brexpiprazole has been shown to have a dose-dependent effect on locomotor activity and stereotypy in rats, as well as to reduce anxiety-like behavior in mice.

体外

In vitro studies have shown that brexpiprazole has a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the dopamine D2 receptor. Brexpiprazole has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. In addition, brexpiprazole has been shown to modulate the activity of glutamate receptors in vitro.

作用机制

Target of Action

Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Brexpiprazole’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, brexpiprazole acts as an antagonist , blocking the action of natural neurotransmitters .

Biochemical Pathways

It’s known that brexpiprazole modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, brexpiprazole has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .

Pharmacokinetics

Brexpiprazole is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . Brexpiprazole undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of brexpiprazole’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .

生物活性

Brexpiprazole has been shown to have a number of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. Brexpiprazole has been shown to reduce anxiety-like behavior in mice and to reduce locomotor activity and stereotypy in rats. In addition, brexpiprazole has been shown to reduce the symptoms of schizophrenia in clinical trials.

Biochemical and Physiological Effects

Brexpiprazole has been shown to modulate the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor. Brexpiprazole has also been shown to modulate the activity of glutamate receptors and to inhibit the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. In addition, brexpiprazole has been shown to reduce anxiety-like behavior in mice and to reduce locomotor activity and stereotypy in rats.

实验室实验的优点和局限性

The use of brexpiprazole in laboratory experiments provides a number of advantages and limitations. The major advantage of using brexpiprazole in laboratory experiments is that it is a novel antipsychotic medication that has been approved by the FDA for the treatment of schizophrenia and bipolar disorder. This makes it an ideal agent for studying the pharmacological effects of antipsychotics. However, there are some limitations to using brexpiprazole in laboratory experiments. Brexpiprazole is a potent drug and can cause side effects, such as sedation and weight gain, when used in high doses. In addition, brexpiprazole can interact with other medications, so it is important to be aware of any potential drug interactions when using brexpiprazole in laboratory experiments.

未来方向

Future research on brexpiprazole should focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, research should focus on the long-term safety and efficacy of brexpiprazole in the treatment of schizophrenia and bipolar disorder. Additionally, research should focus on the potential for brexpiprazole to be used in combination with other medications to treat psychiatric disorders. Finally, research should focus on the potential for brexpiprazole to be used in the treatment of other psychiatric conditions, such as anxiety, depression, and addiction.

科学研究应用

精神分裂症的治疗

布瑞哌拉唑用于治疗精神分裂症 . 它作为5-羟色胺1A受体和D2多巴胺受体的部分激动剂,以及5-羟色胺2A受体、α2和α1肾上腺素能受体的拮抗剂 .

重度抑郁症的治疗

布瑞哌拉唑被用作治疗重度抑郁症的辅助疗法 . 其独特的药理作用有助于控制这些疾病的症状 .

杂质存在下的定量

针对布瑞哌拉唑在杂质存在下的定量,开发了一种基于质量源于设计的UPLC方法 . 该方法有助于确保药物的质量和安全性 .

体外溶出度的应用

上述UPLC方法也已应用于体外溶出度研究 . 这有助于了解药物如何在体内溶解和吸收 .

情绪障碍的治疗

布瑞哌拉唑在提高情绪障碍治疗效果方面,包括抗药性抑郁症,表现出希望 . 其独特的药效学和药代动力学特征有助于这种可能性 .

儿童患者的使用

布瑞哌拉唑在患有精神分裂症的儿童患者中的使用正在进行研究 . 这可能会扩大受益于该药物的患者范围 .

伴随的物质使用障碍

布瑞哌拉唑正在被调查其对患有精神分裂症谱系疾病和伴随的物质使用障碍受试者的有效性 . 鉴于精神分裂症患者中物质使用障碍的患病率很高,这是一个重要的研究领域 .

药代动力学研究

安全和危害

Brexpiprazole is not approved for use in older adults with dementia-related psychosis. Some young people have thoughts about suicide when first taking this medicine. Stay alert to changes in your mood or symptoms. Report any new or worsening symptoms to your doctor . It is also advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

属性

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238527 | |

| Record name | Brexpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |

| Record name | Brexpiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

913611-97-9 | |

| Record name | Brexpiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brexpiprazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brexpiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brexpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BREXPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

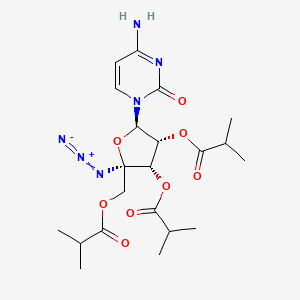

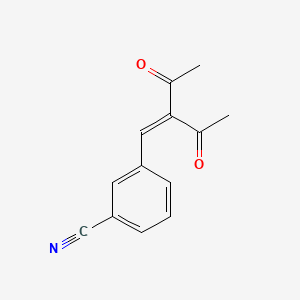

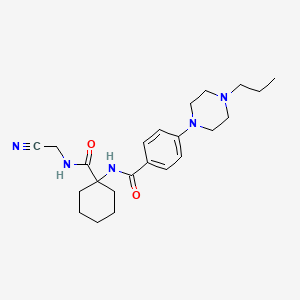

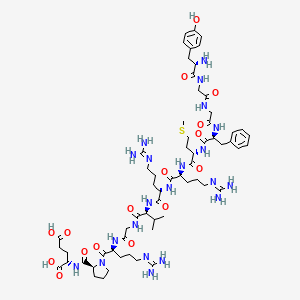

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B1667726.png)